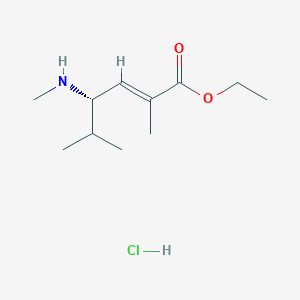
2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75. The purity is usually 95%.
BenchChem offers high-quality 2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Xylan Derivatives and Biopolymer Applications
Xylan derivatives, including esters synthesized under specific conditions, have been explored for their potential in creating new biopolymers with unique properties. These derivatives can be utilized in drug delivery applications due to their ability to form nanoparticles and exhibit antimicrobial properties, suggesting potential biomedical applications (Petzold-Welcke et al., 2014).
Environmental Fate and Behavior of Esters
The environmental fate and behavior of certain esters used in consumer products have been reviewed, highlighting their persistence in aquatic environments despite wastewater treatments. This research underlines the need for understanding the environmental impact of chemical compounds and their derivatives (Haman et al., 2015).
Fatty Acid Conjugates of Xenobiotics
Fatty acid conjugates of xenobiotics, including esters, have been studied for their potential toxicity due to their accumulation in body organs. This research is crucial for understanding the metabolic pathways and potential health risks associated with exposure to such compounds (Ansari et al., 1995).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into furan derivatives, including esters, has been explored for sustainable access to new generations of polymers, functional materials, and fuels. This area of research holds promise for the development of renewable resources and materials (Chernyshev et al., 2017).
Phthalate Esters in Food and Packaging
Phthalate esters, widely used as plasticizers, have been reviewed for their occurrence in food and food packaging, highlighting the need for effective sample preparation methods and analysis to ensure food safety (Haji Harunarashid et al., 2017).
Propriétés
IUPAC Name |
ethyl (E,4S)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGUQADNNOKYBX-NZPHSXCUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C(C)C)NC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@H](C(C)C)NC)/C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)

![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)



![N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610869.png)
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2610871.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)
